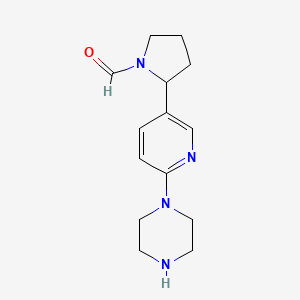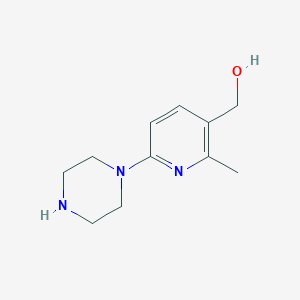
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-methyl-6-chloropyridine with piperazine under basic conditions, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol.
Substitution: Formation of various N-alkylated derivatives of the piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an antimicrobial and antipsychotic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for large-scale production .
Mechanism of Action
The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)carboxylic acid
- (2-Methyl-6-(piperazin-1-yl)piperidin-3-yl)methanol
- N-alkylated derivatives of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
Uniqueness
This compound is unique due to its combination of a pyridine ring, piperazine moiety, and methanol group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-10(8-15)2-3-11(13-9)14-6-4-12-5-7-14/h2-3,12,15H,4-8H2,1H3 |
InChI Key |
OYAYDPUMLGLVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


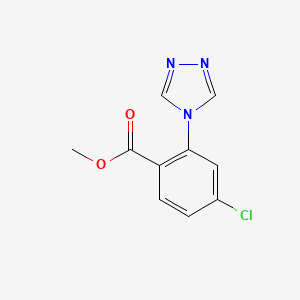
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)




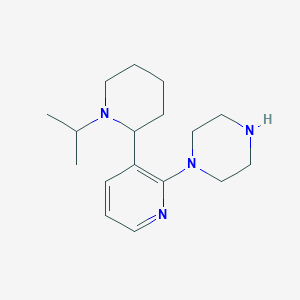
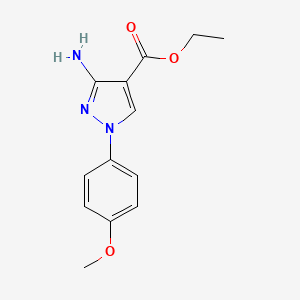


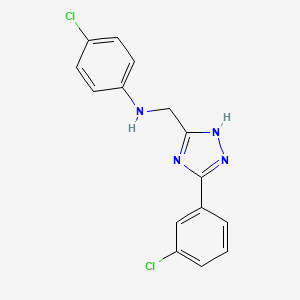
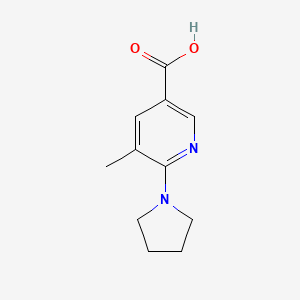
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
